(2E)-1-(1H-pyrrol-2-yl)-3-(quinoxalin-6-yl)prop-2-en-1-one
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Overview
Description
(2E)-1-(1H-pyrrol-2-yl)-3-(quinoxalin-6-yl)prop-2-en-1-one is an organic compound that features both pyrrole and quinoxaline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(1H-pyrrol-2-yl)-3-(quinoxalin-6-yl)prop-2-en-1-one typically involves the condensation of a pyrrole derivative with a quinoxaline derivative under basic conditions. A common method might include:
Starting Materials: Pyrrole-2-carbaldehyde and 6-acetylquinoxaline.
Reaction Conditions: The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a solvent like ethanol or methanol.
Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as monitored by thin-layer chromatography (TLC).
Industrial Production Methods
Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include:
Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.
Purification: Techniques such as recrystallization or chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(1H-pyrrol-2-yl)-3-(quinoxalin-6-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation: May lead to the formation of carboxylic acids or ketones.
Reduction: May yield alcohols or amines.
Substitution: Halogenated derivatives or other substituted products.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its bioactive moieties.
Industry: Could be used in the synthesis of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action for (2E)-1-(1H-pyrrol-2-yl)-3-(quinoxalin-6-yl)prop-2-en-1-one would depend on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting or activating biological pathways.
Molecular Targets: Could include DNA, proteins, or cell membranes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2E)-1-(1H-pyrrol-2-yl)-3-(quinoxalin-6-yl)prop-2-en-1-one: can be compared with other compounds containing pyrrole or quinoxaline moieties, such as:
Uniqueness
Structural Features: The combination of pyrrole and quinoxaline in a single molecule may confer unique biological activities.
Reactivity: The presence of both moieties may allow for diverse chemical reactions and modifications.
Properties
IUPAC Name |
(E)-1-(1H-pyrrol-2-yl)-3-quinoxalin-6-ylprop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O/c19-15(13-2-1-7-16-13)6-4-11-3-5-12-14(10-11)18-9-8-17-12/h1-10,16H/b6-4+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGPKIRVDMGNDBD-GQCTYLIASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C(=O)C=CC2=CC3=NC=CN=C3C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CNC(=C1)C(=O)/C=C/C2=CC3=NC=CN=C3C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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